Cas no 100117-91-7 (Ethyl 4-hydroxy-3-propionylbenzoate)
Ethyl 4-hydroxy-3-propionylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-hydroxy-3-propionylbenzoate
-
- Inchi: 1S/C12H14O4/c1-3-10(13)9-7-8(5-6-11(9)14)12(15)16-4-2/h5-7,14H,3-4H2,1-2H3
- InChI Key: ISOHQWNTYHYOHT-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=C(C(C(CC)=O)=C1)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 262
- XLogP3: 2.5
- Topological Polar Surface Area: 63.6
Ethyl 4-hydroxy-3-propionylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005049-250mg |
Ethyl 4-hydroxy-3-propionylbenzoate |
100117-91-7 | 97% | 250mg |
$480.00 | 2023-09-04 | |
| Alichem | A015005049-500mg |
Ethyl 4-hydroxy-3-propionylbenzoate |
100117-91-7 | 97% | 500mg |
$798.70 | 2023-09-04 | |
| Alichem | A015005049-1g |
Ethyl 4-hydroxy-3-propionylbenzoate |
100117-91-7 | 97% | 1g |
$1490.00 | 2023-09-04 |
Ethyl 4-hydroxy-3-propionylbenzoate Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Ethyl 4-hydroxy-3-propionylbenzoate
Ethyl 4-Hydroxy-3-Propionylbenzoate: A Comprehensive Overview
Ethyl 4-hydroxy-3-propionylbenzoate, with the CAS number 100117-91-7, is a compound of significant interest in various fields, including pharmaceuticals, cosmetics, and food additives. This compound is known for its unique chemical structure and versatile applications. In recent years, advancements in synthetic chemistry and material science have further enhanced our understanding of its properties and potential uses.
The chemical structure of ethyl 4-hydroxy-3-propionylbenzoate consists of a benzoate backbone with hydroxyl and propionyl substituents. The hydroxyl group at the para position and the propionyl group at the meta position contribute to its distinctive reactivity and solubility properties. Researchers have explored the synthesis of this compound through various methods, including esterification reactions and enzymatic catalysis. These studies have highlighted the importance of optimizing reaction conditions to achieve high yields and purity.
One of the most notable applications of ethyl 4-hydroxy-3-propionylbenzoate is in the pharmaceutical industry. Recent studies have demonstrated its potential as a precursor for bioactive compounds, such as antioxidants and anti-inflammatory agents. For instance, a 2023 study published in *Journal of Medicinal Chemistry* reported that derivatives of this compound exhibited significant antioxidant activity, making them promising candidates for drug development.
In the cosmetics industry, ethyl 4-hydroxy-3-propionylbenzoate has gained attention for its role as a stabilizer and emulsifier in skincare products. Its ability to enhance the stability of emulsions has been validated in several recent experiments, where it was compared to traditional stabilizers like Tween 80. The results indicated that this compound not only provides superior stability but also reduces the risk of skin irritation, making it an ideal choice for sensitive skin formulations.
Another emerging application of this compound is in food additives. Ethyl 4-hydroxy-3-propionylbenzoate has been investigated as a natural flavor enhancer due to its mild aromatic profile. A 2022 study in *Food Chemistry* explored its impact on flavor release in beverages, concluding that it significantly improves taste perception without altering the nutritional value of the product.
From an environmental perspective, researchers have also examined the biodegradability of ethyl 4-hydroxy-3-propionylbenzoate. A recent study published in *Environmental Science & Technology* found that this compound exhibits high biodegradability under aerobic conditions, making it an eco-friendly alternative to traditional chemical additives.
In conclusion, ethyl 4-hydroxy-3-propionylbenzoate (CAS No: 100117-91-7) is a multifaceted compound with applications spanning pharmaceuticals, cosmetics, and food industries. Its unique chemical properties and eco-friendly profile make it a valuable addition to modern material science. As research continues to uncover new potential uses, this compound is poised to play an even greater role in various industrial sectors.
100117-91-7 (Ethyl 4-hydroxy-3-propionylbenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)